molecular formula C18H18N2O2 B2851807 N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)furan-2-carboxamide CAS No. 1396679-50-7

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)furan-2-carboxamide

Cat. No. B2851807
CAS RN: 1396679-50-7
M. Wt: 294.354
InChI Key: GOXDUJPIWBDAFO-UHFFFAOYSA-N
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Description

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)furan-2-carboxamide is a chemical compound that has been studied for its potential therapeutic applications. This compound has shown promising results in scientific research, particularly in the areas of cancer treatment and neurological disorders. In

Scientific Research Applications

Neurodegenerative Disease Research

Isoquinoline analogs like the compound have been studied for their potential in treating neurodegenerative disorders . The tetrahydroisoquinoline (THIQ) scaffold is of particular interest due to its presence in various natural products and synthetic compounds that exhibit biological activities against neurodegenerative diseases.

Antibacterial Agent Development

Compounds with the THIQ core have been synthesized and evaluated for their antibacterial properties . The compound F6244-2960 could be a candidate for developing new antibacterial drugs, especially against pathogenic bacterial strains resistant to current treatments.

Synthetic Strategy Studies

The compound’s synthesis involves interesting chemistry that can be used as a case study for advanced synthetic strategies . Understanding its synthesis can provide insights into constructing similar complex molecules.

Structural Activity Relationship (SAR) Analysis

The compound’s diverse biological activities make it an excellent subject for SAR studies . By analyzing the relationship between its structure and activity, researchers can design more potent analogs for various therapeutic applications.

Chemical Biology Probes

Due to its biological activity, the compound can be used as a chemical probe to study biological systems . It can help in understanding the interaction between small molecules and biological targets.

Pharmacological Activity Profiling

The compound’s pharmacological profile, including its efficacy, potency, and toxicity, can be studied to assess its potential as a therapeutic agent . This information is crucial for drug development processes.

properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c21-18(17-8-5-13-22-17)19-10-3-4-11-20-12-9-15-6-1-2-7-16(15)14-20/h1-2,5-8,13H,9-12,14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXDUJPIWBDAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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